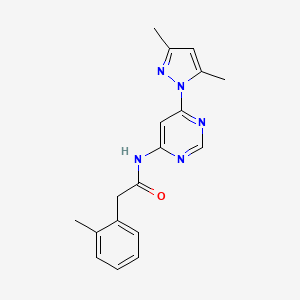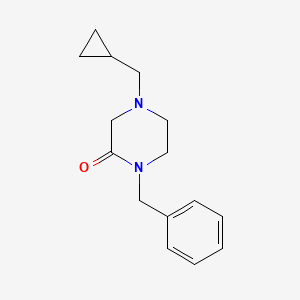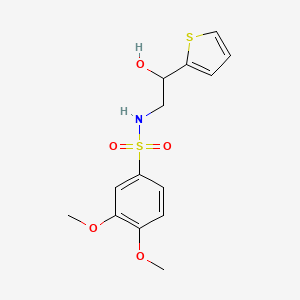![molecular formula C18H11ClN2OS B2478557 (2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime CAS No. 692737-16-9](/img/structure/B2478557.png)
(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Corrosion Inhibition
Quinoline derivatives, including those structurally similar to "(2-Chlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime," have been extensively studied for their anticorrosive properties. They are known to form stable chelating complexes with metallic surfaces, offering effective protection against corrosion in various environments. This property is attributed to their high electron density, which facilitates strong adsorption and interaction with metal surfaces (Verma, Quraishi, & Ebenso, 2020).
Environmental Toxicology
Research on chlorophenols, a group to which chlorophenyl compounds belong, has highlighted their persistence in the environment and the resultant toxic effects on aquatic organisms. These compounds, due to their bioaccumulative potential, pose significant risks to aquatic life, inducing oxidative stress, and disrupting endocrine and immune functions (Ge et al., 2017).
Environmental Impact of Chlorophenols
Further studies have detailed the environmental implications of chlorophenols, including their role as precursors to dioxins in municipal solid waste incineration. These insights underscore the need for effective management and treatment strategies to mitigate their impact on environmental and human health (Peng et al., 2016).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives, closely related to the chemical structure , have shown promising applications in the development of optoelectronic materials. These compounds are integral to creating luminescent molecules and chelate compounds used in electronic devices, highlighting their potential in advancing photoelectric conversion technologies and improving the efficiency of organic light-emitting diodes (Lipunova et al., 2018).
properties
IUPAC Name |
(NE)-N-[(2-chlorophenyl)-thieno[2,3-b]quinolin-2-ylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-7-3-2-6-13(14)17(21-22)16-10-12-9-11-5-1-4-8-15(11)20-18(12)23-16/h1-10,22H/b21-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZXMYUDCCOVGS-HEHNFIMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=NO)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)/C(=N/O)/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2478475.png)



![1-benzyl-3-[[2-(1H-indol-3-yl)acetyl]amino]thiourea](/img/structure/B2478485.png)
![2-[(1-benzylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2478487.png)
![4-butyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2478488.png)


![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-1-carboxylic acid](/img/structure/B2478491.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2478496.png)
